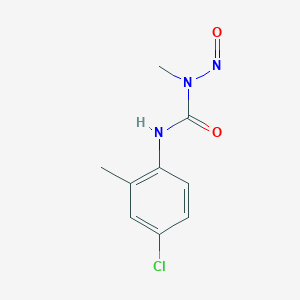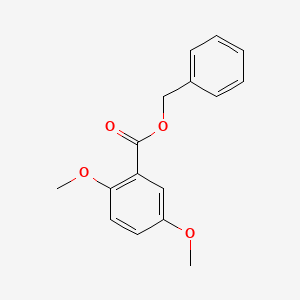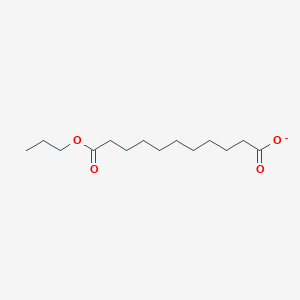
11-Oxo-11-propoxyundecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Oxo-11-propoxyundecanoate is a chemical compound with the molecular formula C14H25O4 It is known for its unique structure, which includes an oxo group and a propoxy group attached to an undecanoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-Oxo-11-propoxyundecanoate typically involves the esterification of undecanoic acid with propanol, followed by oxidation to introduce the oxo group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes, followed by controlled oxidation. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
11-Oxo-11-propoxyundecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The propoxy group can be substituted with other alkoxy groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Alkyl halides and strong bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Further oxidized derivatives with additional functional groups.
Reduction: Hydroxylated derivatives.
Substitution: Compounds with different alkoxy groups replacing the propoxy group.
Aplicaciones Científicas De Investigación
11-Oxo-11-propoxyundecanoate has been explored for various scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 11-Oxo-11-propoxyundecanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The oxo group can participate in redox reactions, while the propoxy group can influence the compound’s solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
11-Oxo-11-propoxydecanoate: Similar structure but with a shorter carbon chain.
11-Oxo-11-butoxyundecanoate: Similar structure but with a different alkoxy group.
11-Hydroxy-11-propoxyundecanoate: Similar structure but with a hydroxyl group instead of an oxo group.
Uniqueness
11-Oxo-11-propoxyundecanoate is unique due to its specific combination of an oxo group and a propoxy group attached to an undecanoate chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
92264-71-6 |
|---|---|
Fórmula molecular |
C14H25O4- |
Peso molecular |
257.35 g/mol |
Nombre IUPAC |
11-oxo-11-propoxyundecanoate |
InChI |
InChI=1S/C14H26O4/c1-2-12-18-14(17)11-9-7-5-3-4-6-8-10-13(15)16/h2-12H2,1H3,(H,15,16)/p-1 |
Clave InChI |
OPWSBHCMGSQIMQ-UHFFFAOYSA-M |
SMILES canónico |
CCCOC(=O)CCCCCCCCCC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


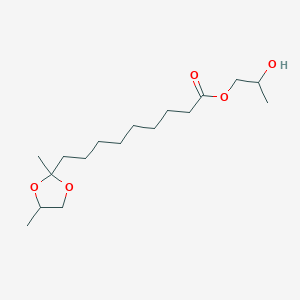
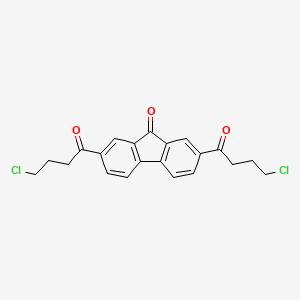
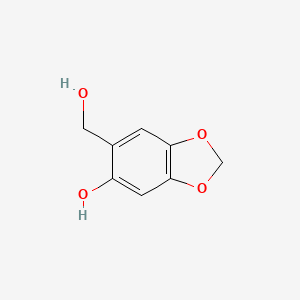
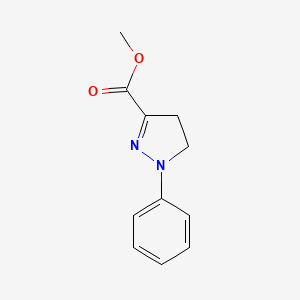
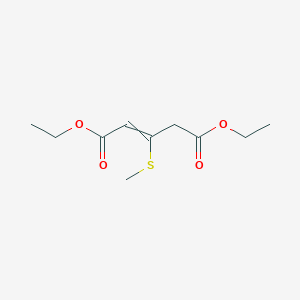

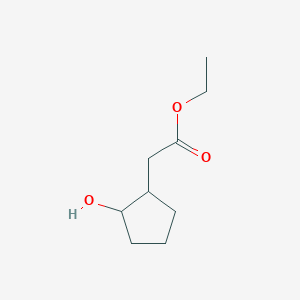

![3-[4-(Methylsulfanyl)phenyl]imidazolidine-2,4-dione](/img/structure/B14350141.png)
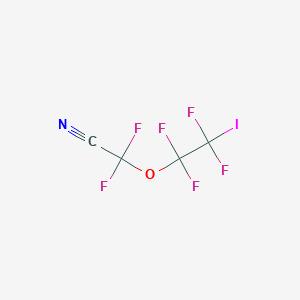
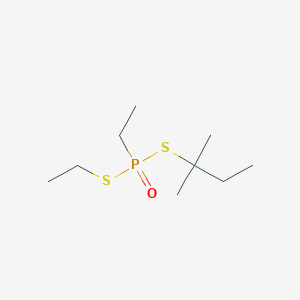
![1-[2-(Naphthalen-1-yl)ethyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine](/img/structure/B14350161.png)
